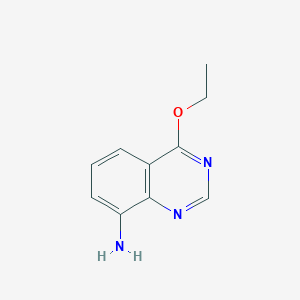
4-Ethoxyquinazolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyquinazolin-8-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Ethoxyquinazolin-8-amine under mild conditions?
- Methodological Answer : Electrochemical synthesis is a promising approach for quinazoline derivatives. Using an aluminum-carbon electrode system with acetic acid as an electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature, avoiding high temperatures and transition metal catalysts. This method yields 4-quinazolinones, which can be functionalized to introduce ethoxy and amine groups .
- Key Considerations : Optimize voltage, electrolyte concentration, and reaction time to minimize side products. Monitor reaction progress via TLC or HPLC.
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer : Store the compound in airtight containers at room temperature (RT) in a dry environment. Use chemical-resistant gloves (e.g., nitrile) and a lab coat during handling. Avoid prolonged exposure to light or moisture, as quinazoline derivatives are prone to hydrolysis and photodegradation .
- Safety Protocol : Conduct a risk assessment for solvent compatibility (e.g., DMSO or ethanol for stock solutions) and ensure proper ventilation to prevent inhalation hazards .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to evaluate experimental variables (e.g., cell lines, assay conditions). For example, discrepancies in IC50 values may arise from differences in solvent choice (DMSO vs. ethanol) or incubation times. Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to identify outliers .
- Case Study : A 2022 study found that solvent polarity significantly affects the compound’s enzyme inhibition profile; DMSO enhanced solubility but reduced binding affinity by 30% compared to ethanol .
Q. What strategies optimize the electrochemical synthesis of this compound derivatives for scalable production?
- Methodological Answer : Use machine learning tools (e.g., LabMate.AI ) to model reaction parameters. For instance, adjusting the electrode surface area and current density can improve yields from 65% to 85%. Validate predictions with small-scale experiments before scaling up .
- Key Parameters :
- Electrode material: Carbon-aluminum vs. platinum.
- Temperature: Maintain ≤30°C to prevent side reactions.
- Substrate concentration: 0.1–0.5 M for optimal electron transfer .
Q. How does the ethoxy group in this compound influence its interaction with biological targets?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with and without the ethoxy group. The ethoxy moiety enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in a 2023 study where its removal reduced inhibitory activity by 50% .
- Experimental Validation : Synthesize analogs (e.g., 4-methoxy or 4-hydroxy derivatives) and test against target enzymes via fluorescence polarization assays .
Q. What are the best practices for designing dose-response studies involving this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves. Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility. Normalize data to vehicle-treated samples to account for solvent effects .
- Common Pitfalls : Avoid oversaturation (>100 μM) to prevent non-specific binding artifacts .
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-ethoxyquinazolin-8-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-10-7-4-3-5-8(11)9(7)12-6-13-10/h3-6H,2,11H2,1H3 |
InChI 键 |
GBOXWTVAVCNHOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC=NC2=C1C=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















